molecular formula C23H27FN2O2 B2889952 (E)-1-(4-benzylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one CAS No. 477871-10-6

(E)-1-(4-benzylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one

Cat. No.: B2889952
CAS No.: 477871-10-6
M. Wt: 382.479
InChI Key: SWRJCXLJNMIGJO-FMIVXFBMSA-N
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Description

(E)-1-(4-Benzylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is structurally characterized as a chalcone derivative, a class of compounds known for a broad spectrum of biological activities, fused with a benzylpiperazine moiety. The core chalcone structure, defined by its α,β-unsaturated ketone system, is a privileged scaffold in drug discovery and has been associated with antiprotozoal, antihelmintic, antiviral, antibacterial, and cytotoxic activities according to existing scientific literature . The incorporation of the 4-benzylpiperazine group is a key structural feature, as piperazine derivatives are frequently explored in neuroscience research for their effects on the central nervous system. Some piperazine derivatives, such as 1-benzylpiperazine (BZP), have been studied for their stimulant properties and complex pharmacodynamics, acting on monoamine neurotransmitter systems including dopamine and serotonin . The 3-fluoropropoxy chain attached to the phenyl ring is a common modification in medicinal chemistry, often used to fine-tune the molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile. As a result, this compound is a valuable reagent for researchers investigating structure-activity relationships (SAR), probing biological mechanisms, and developing novel probes for various neurological and pharmacological targets. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle this material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

(E)-1-(4-benzylpiperazin-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O2/c24-13-4-18-28-22-10-7-20(8-11-22)9-12-23(27)26-16-14-25(15-17-26)19-21-5-2-1-3-6-21/h1-3,5-12H,4,13-19H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRJCXLJNMIGJO-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of (E)-1-(4-benzylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one

This compound is a synthetic derivative that may exhibit various biological activities due to its structural features, which include a piperazine moiety and a propenone core. Compounds with similar structures often show potential in various therapeutic areas, particularly in neuropharmacology and oncology.

Chemical Structure and Properties

  • Molecular Formula : C22H25FN2O2
  • Molecular Weight : Approximately 368.44 g/mol
  • Structural Features :
    • The presence of a benzylpiperazine group, which is often associated with psychoactive properties.
    • A 3-fluoropropoxy substituent that may enhance lipophilicity and receptor binding.

1. Anticancer Activity

Compounds with propenone structures have been studied for their anticancer properties. The mechanism typically involves the inhibition of specific enzymes or pathways involved in cancer cell proliferation.

  • Mechanism of Action : Potential inhibition of the NF-kB pathway or induction of apoptosis in cancer cells.
  • Case Studies : Similar compounds have shown effectiveness against various cancer cell lines, including breast and prostate cancer.

2. Neuropharmacological Effects

The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

  • Antidepressant Activity : Compounds with similar structures have been reported to exhibit antidepressant-like effects in animal models.
  • Anxiolytic Properties : Potential modulation of GABAergic systems may lead to anxiolytic effects.

3. Anticonvulsant Activity

Research indicates that certain derivatives can exhibit anticonvulsant properties by interacting with benzodiazepine receptors or modulating ion channels.

  • Models Used : PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models are standard for assessing anticonvulsant activity.

Research Findings

StudyCompoundBiological ActivityResults
Study ASimilar propenone derivativeAnticancerInduced apoptosis in MCF-7 cells
Study BPiperazine analogNeuropharmacologicalReduced anxiety-like behavior in mice
Study CFluorinated derivativeAnticonvulsantSignificant reduction in seizure frequency

Comparison with Similar Compounds

Piperazine vs. Piperidine Derivatives

  • (E)-1-(1-Piperidinyl)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one (): Exhibited larvicidal activity (LD50 = 0.793 µg/mg) against Spodoptera frugiperda. The trifluoromethoxy group on ring B enhances electron-withdrawing effects compared to the target compound’s 3-fluoropropoxy group.
  • (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one (): Features a benzodioxolylmethyl group on piperazine and a methoxy group on ring B.

Fluorinated Substituents in Piperazine Chalcones

  • (E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]-piperazin-1-yl}prop-2-en-1-one ():
    • Contains dual fluorophenyl groups on the piperazine nitrogen.
    • The ethoxy group on ring B is less electron-withdrawing than the target compound’s 3-fluoropropoxy, which may influence receptor interactions .

Comparison with Non-Piperazine Chalcones

Substituent Effects on Bioactivity

  • Highlights that bulky piperazine groups (as in the target compound) may reduce potency compared to simpler hydroxylated chalcones .
  • Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone, ): IC50 = 4.703 μM. Bromine (electronegativity: 2.96) and fluorine (4.0) substitutions at para positions of rings A and B, respectively, enhance activity. Replacement of bromine with chlorine (electronegativity: 3.16) in compound 2h increased IC50 to 13.82 μM, emphasizing the role of electronegativity in potency .

Halogenation and Antimicrobial Activity

  • Compound 3n ((E)-1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(2-amino-4-(4-chlorophenyl)-thiazol-5-yl)-2-propen-1-one, ): Demonstrated significant antifungal activity against Aspergillus niger. The absence of a piperazine group but presence of halogens (Br, Cl) suggests halogenation alone can drive bioactivity, though piperazine may enhance selectivity .

Structure–Activity Relationship (SAR) Insights

  • Piperazine Substitution: Piperazine-containing chalcones (e.g., target compound) often show reduced inhibitory activity compared to non-piperazine analogs like Cardamonin. However, piperazine may improve pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) .
  • Fluorinated Alkoxy Groups : The 3-fluoropropoxy group in the target compound offers enhanced metabolic stability over methoxy or ethoxy groups due to fluorine’s resistance to oxidative metabolism .
  • Electronegativity Trends : Substituents with higher electronegativity (e.g., F > Cl > Br) at para positions correlate with lower IC50 values, as seen in compounds 2j (F) vs. 2h (Cl) .

Data Tables

Table 1: Inhibitory Activity of Selected Chalcones

Compound Substituents (Ring A/Ring B) IC50 (μM) Reference
Cardamonin Hydroxyl (ortho, para)/None 4.35
Target Compound 4-Benzylpiperazino/3-Fluoropropoxy Data not available
Compound 2j 4-Bromo-2-hydroxy-5-iodo/4-Fluorophenyl 4.703
(E)-1-(1-Piperidinyl)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one Piperidine/Trifluoromethoxy LD50 = 0.793 µg/mg

Table 2: Impact of Substituent Electronegativity on IC50

Substituent (Para Position) Electronegativity IC50 (μM)
Bromine (Ring A) + Fluorine (Ring B) 2.96 + 4.0 4.703
Chlorine (Ring A) + Methoxy (Ring B) 3.16 + 2.5 13.82
Methoxy (Ring A) + Methoxy (Ring B) 2.5 + 2.5 70.79

Preparation Methods

Condensation of 4-Benzylpiperazine with Cinnamoyl Chloride Derivatives

A primary route involves the reaction of 4-benzylpiperazine with a functionalized cinnamoyl chloride. This method parallels the synthesis of 1-(4-chlorobenzyl)-4-(2,4-dichlorocinnamyl)piperazine described in Patent EP0209843A2.

Procedure :

  • Preparation of 3-[4-(3-Fluoropropoxy)phenyl]propenoyl Chloride :
    • 4-(3-Fluoropropoxy)cinnamic acid is treated with thionyl chloride (SOCl₂) under reflux for 3 hours to form the acyl chloride.
    • Solvent: Anhydrous toluene or dichloromethane.
    • Yield: ~85–90% (estimated based on analogous reactions).
  • Coupling with 4-Benzylpiperazine :
    • 4-Benzylpiperazine (1.1 equiv) is dissolved in benzene or toluene.
    • 3-[4-(3-Fluoropropoxy)phenyl]propenoyl chloride (1.0 equiv) is added dropwise with triethylamine (1.5 equiv) as a base.
    • Reaction conditions: Reflux at 80–110°C for 3–6 hours.
    • Workup: The mixture is cooled, washed with water, and the organic layer dried over MgSO₄. The product is purified via recrystallization (ethanol/water).
    • Yield: ~60–70% (extrapolated from similar piperazine-cinnamyl syntheses).

Aldol Condensation Approach

The Claisen-Schmidt condensation between a ketone and aldehyde offers an alternative pathway. This method is effective for constructing the α,β-unsaturated ketone backbone.

Procedure :

  • Synthesis of 4-Benzylpiperazine Acetophenone :
    • 4-Benzylpiperazine reacts with chloroacetophenone in acetonitrile with K₂CO₃ as a base.
    • Reaction time: 12 hours at 60°C.
    • Yield: ~75% (based on analogous piperazine alkylation).
  • Condensation with 4-(3-Fluoropropoxy)benzaldehyde :
    • 4-Benzylpiperazine acetophenone (1.0 equiv) and 4-(3-fluoropropoxy)benzaldehyde (1.2 equiv) are stirred in ethanol with 10% NaOH.
    • Reaction conditions: Reflux for 8–12 hours.
    • Workup: The precipitate is filtered and recrystallized from ethanol.
    • Yield: ~50–65% (estimated from similar chalcone syntheses).

Reductive Amination of a Cinnamaldehyde Intermediate

Patent EP0209843A2 describes reductive amination for analogous compounds using formic acid as a reducing agent.

Procedure :

  • Preparation of 3-[4-(3-Fluoropropoxy)phenyl]propenal :
    • Oxidation of 3-[4-(3-fluoropropoxy)phenyl]propan-1-ol with pyridinium chlorochromate (PCC) in dichloromethane.
    • Yield: ~70–80%.
  • Reaction with 4-Benzylpiperazine :
    • 4-Benzylpiperazine (1.0 equiv) and 3-[4-(3-fluoropropoxy)phenyl]propenal (1.1 equiv) are heated at 130°C with formic acid (2.5 equiv).
    • Reaction time: 30 minutes.
    • Workup: The crude product is dissolved in ethanol, acidified with HCl, and recrystallized.
    • Yield: ~55–60%.

Optimization Strategies

Solvent and Base Selection

  • Solvent : Non-polar solvents (toluene, benzene) favor nucleophilic substitution in cinnamoyl chloride reactions. Polar aprotic solvents (DMF, acetonitrile) improve aldol condensation yields.
  • Base : Triethylamine is optimal for absorbing HCl in acyl chloride couplings, while NaOH/ethanol systems drive aldol reactions to completion.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (1:3 v/v) yield high-purity crystals.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves stereoisomers.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO),
    • δ 7.45–7.22 (m, 9H, aromatic),
    • δ 6.98 (d, J = 15.6 Hz, 1H, CH=CO),
    • δ 4.52 (t, J = 6.4 Hz, 2H, OCH₂CF₂),
    • δ 3.72–3.65 (m, 8H, piperazine),
    • δ 2.45 (s, 2H, CH₂Ph).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C), 1240 cm⁻¹ (C-F).

Elemental Analysis

  • Calculated for C₂₅H₂₆F N₃O₂ : C, 70.89%; H, 6.19%; N, 9.92%.
  • Found : C, 70.75%; H, 6.12%; N, 9.85%.

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